REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[OH2:24].[OH:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[C:10](=[O:11])[c:12]2[cH:13][c:14]([OH:18])[cH:15][cH:16][cH:17]2)[cH:5][cH:6][cH:7]1.[Zn:31]>>[OH:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[CH2:10][c:12]2[cH:13][c:14]([OH:18])[cH:15][cH:16][cH:17]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C(=O)c1cccc(O)c1)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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O=C(Cc1cccc(O)c1)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |